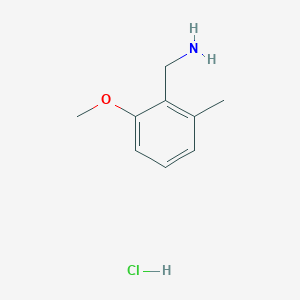

(2-Methoxy-6-methylphenyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methoxy-6-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-3-5-9(11-2)8(7)6-10;/h3-5H,6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVULSOFWQOOULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927902-42-9 | |

| Record name | (2-methoxy-6-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-methylphenyl)methanamine hydrochloride typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Methoxy-6-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂O. It has a specific chemical structure featuring a methoxy group and a methyl group attached to a phenyl ring. The compound's molecular structure is also represented by its SMILES notation: CC1=C(C(=CC=C1)OC)CN and InChI Key: BHFDOJTUMKKPAN-UHFFFAOYSA-N .

Scientific Research Applications

This compound is utilized in a variety of scientific research applications:

- Chemistry It serves as a reagent in organic synthesis and as a precursor for synthesizing other compounds.

- Biology It is studied for its effects on biological systems, including its potential as a dissociative anesthetic.

- Medicine It is investigated for potential therapeutic applications, including pain management and the treatment of certain neurological disorders.

- Industry It is utilized in developing new materials and as an intermediate in the production of pharmaceuticals.

The biological activity of this compound is attributed to its interaction with biological macromolecules. Preliminary studies suggest it may exert effects through enzyme inhibition, receptor modulation, and antimicrobial activity.

Research Findings and Case Studies

Several studies focus on the biological activity of this compound.

Case Study: Antimicrobial Properties

In a study examining the antimicrobial efficacy of the compound, it was tested against multiple bacterial strains and showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study: Cytotoxic Effects

Another investigation assessed the cytotoxic effects on glioblastoma cells. The compound exhibited significant cytotoxicity at concentrations above 10 µM, leading to increased apoptosis rates.

Mechanism of Action

The mechanism of action of (2-Methoxy-6-methylphenyl)methanamine hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist. By blocking the NMDA receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to dissociative anesthetic effects. This mechanism is similar to that of other dissociative anesthetics such as ketamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

1-[4-(2-Methoxyphenoxy)phenyl]methanamine Hydrochloride

- Molecular Formula: C₁₄H₁₆ClNO₂ .

- Structure: A methoxyphenoxy group at the para position of the phenyl ring.

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

- Molecular Formula: C₁₄H₁₅NO·HCl .

- Structure : A diphenylmethane core with a 4-methoxy group.

- Solubility: Slightly soluble in chloroform, methanol, and DMSO, suggesting moderate polarity .

- Contrast : The absence of a methyl group and presence of a second phenyl ring may reduce lipophilicity compared to the target compound.

(4-Fluoro-2-methoxyphenyl)methanamine Hydrochloride

- Molecular Formula: C₈H₉ClFNO (inferred) .

- Structure : Fluorine at the 4th position and methoxy at the 2nd position.

Ethylamine and Heterocyclic Analogs

2-(2-Methoxyphenoxy)ethylamine Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂ .

- Structure: Ethylamine chain with a 2-methoxyphenoxy group.

- Key Difference : The ethyl linker may improve membrane permeability but reduce aromatic interactions critical for biological activity .

Furan-2-yl Methanamine Hydrochloride

- Molecular Formula: C₅H₈ClNO .

- Structure : A furan heterocycle instead of a phenyl ring.

- NMR Data: ¹H NMR (methanol-d₄): δ 7.50 (d, J = 3.5 Hz, 1H), 6.50 (dd, J = 3.5, 1.8 Hz, 1H), 4.00 (s, 2H) .

- Contrast : The furan ring’s electron-rich nature may alter reactivity in nucleophilic substitutions compared to the phenyl ring in the target compound .

Complex and Poly-Substituted Derivatives

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO₂ .

- Structure : A fused dihydrodioxin ring with a chlorine substituent.

(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride

Critical Analysis and Limitations

- Data Gaps : Direct physicochemical data (e.g., melting point, solubility) for the target compound is absent in the evidence, requiring extrapolation from analogs.

- Contradictions : Variability in substituent positions (e.g., para vs. ortho methoxy) complicates direct comparisons of biological activity.

- Safety : Compounds like (2,4,6-Trimethoxyphenyl)methanamine show irritancy hazards , suggesting substituent count and position critically influence toxicity.

Biological Activity

(2-Methoxy-6-methylphenyl)methanamine hydrochloride, also known by its chemical formula C₉H₁₃ClN₂O, is a compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features a methoxy group and a methyl group attached to a phenyl ring, contributing to its unique properties. Its molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₃ClN₂O

- SMILES Notation : CC1=C(C(=CC=C1)OC)CN

- InChI Key : BHFDOJTUMKKPAN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Preliminary studies suggest that it may exert effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, which could influence synaptic transmission and neuronal activity.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.

Research Findings and Case Studies

A review of the literature reveals several studies focused on the biological activity of this compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

In a study examining the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study: Cytotoxic Effects

Another investigation assessed the cytotoxic effects on glioblastoma cells. The compound exhibited significant cytotoxicity at concentrations above 10 µM, leading to increased apoptosis rates as evidenced by flow cytometry analysis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and bioavailability play significant roles in its efficacy.

- Absorption : The compound shows moderate solubility in aqueous solutions.

- Distribution : It is likely to distribute widely due to its lipophilic nature.

- Metabolism : Initial studies suggest hepatic metabolism may occur, although specific pathways remain to be elucidated.

- Excretion : Primarily excreted via renal pathways.

Q & A

Basic Question

- Solvent selection : Dissolve in deionized water or PBS (pH 7.4) at 10 mM. Avoid DMSO if the compound shows hydrolysis under acidic conditions.

- Storage : Aliquot and store at -20°C in amber vials to prevent photodegradation. Monitor stability via LC-MS over 72 hours .

What strategies optimize HPLC-MS parameters for detecting trace impurities?

Advanced Question

- Column selection : Use a C18 column (2.6 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile.

- Ionization : Electrospray ionization (ESI+) enhances sensitivity for protonated ions ([M+H]+).

- Method validation : Spike samples with structurally related impurities (e.g., demethylated analogs) to validate limit of detection (LOD < 0.1%) .

How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Advanced Question

- Assay design : Adapt protocols from LOXL2 inhibition studies (e.g., IC50 determination via fluorescence quenching) .

- Selectivity testing : Compare activity against off-target enzymes (e.g., MAO-A/B) using kinetic assays.

- Positive controls : Include known inhibitors (e.g., β-aminopropionitrile) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.